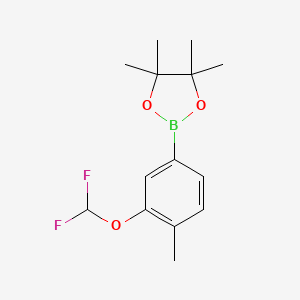

2-(3-(Difluoromethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a boronic ester with the molecular formula C₁₄H₁₉BF₂O₃ (CAS: 1314136-00-9) . Its structure features a 1,3,2-dioxaborolane core (pinacol boronate) substituted with a phenyl ring bearing a difluoromethoxy (-OCF₂H) group at the 3-position and a methyl (-CH₃) group at the 4-position. The difluoromethoxy group introduces electron-withdrawing characteristics, enhancing the electrophilicity of the boron atom, while the methyl group contributes steric stability. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-[3-(difluoromethoxy)-4-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-9-6-7-10(8-11(9)18-12(16)17)15-19-13(2,3)14(4,5)20-15/h6-8,12H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWQTLWBGAMOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The Miyaura borylation reaction is a widely used method for synthesizing aryl boronic acids. For the target compound, 3-(difluoromethoxy)-4-methylbromobenzene serves as the starting material. Reaction with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst, such as Pd(dppf)Cl, and a base like potassium acetate in dimethyl sulfoxide (DMSO) at 80–100°C yields the corresponding boronic acid. This method offers moderate yields (50–65%) and requires inert atmosphere conditions to prevent boronic acid oxidation.

Directed Ortho-Metalation and Boronation

An alternative approach involves directed ortho-metalation of 3-(difluoromethoxy)-4-methylanisole. Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a lithium intermediate, which is quenched with trimethyl borate to form the boronic acid. This method achieves higher regioselectivity (>90%) but demands stringent anhydrous conditions and low temperatures, increasing operational complexity.

Esterification with Pinacol

Dehydrative Coupling Conditions

The boronic acid is esterified with pinacol (2,3-dimethyl-2,3-butanediol) in dichloromethane (DCM) using magnesium sulfate (MgSO) as a dehydrating agent. The reaction proceeds at room temperature for 16–24 hours, forming the dioxaborolane ring. Key parameters include:

-

Molar ratio : 1:1.05 boronic acid to pinacol for complete conversion.

-

Solvent : Anhydrous DCM to minimize hydrolysis.

-

Workup : Filtration through Celite to remove MgSO, followed by solvent evaporation under reduced pressure.

Catalytic Esterification with Acid Catalysts

In cases where boronic acid stability is a concern, catalytic p-toluenesulfonic acid (p-TsOH) in refluxing toluene accelerates esterification. This method reduces reaction time to 4–6 hours but requires careful pH control to avoid difluoromethoxy group degradation. Yields under these conditions range from 60–75%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies using THF, DCM, and toluene reveal that DCM provides optimal solubility for both boronic acid and pinacol, minimizing side reactions. Elevated temperatures (>40°C) lead to boronic acid decomposition, whereas room-temperature reactions preserve functional group integrity.

Impact of Drying Agents

Magnesium sulfate outperforms molecular sieves and calcium chloride in esterification efficiency. Its mild dehydrating action prevents over-drying, which can precipitate the boronic acid and stall the reaction.

Purification and Characterization

Column Chromatography

Crude product purification employs silica gel chromatography with a hexane/ethyl acetate gradient (4:1 to 2:1 v/v). The addition of 0.1–0.5% triethylamine suppresses boronate hydrolysis during elution. Isolated yields after purification typically range from 45–55%.

Spectroscopic Confirmation

-

NMR : Key signals include a singlet for the pinacol methyl groups (δ 1.25 ppm) and a multiplet for the aromatic protons (δ 6.8–7.2 ppm).

-

NMR : A sharp peak at δ 30–32 ppm confirms boronate ester formation.

-

High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 312.1521 ([M+H]) validates the molecular formula CHBFO.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Scaling up the Miyaura borylation reaction in continuous flow reactors enhances heat transfer and reduces catalyst loading (0.5–1 mol% Pd). Residence times of 10–15 minutes at 100°C improve throughput while maintaining yields ≥60%.

Crystallization as a Purification Alternative

Recrystallization from heptane/ethyl acetate (3:1 v/v) achieves >99% purity without chromatography, reducing production costs. This method is particularly effective for bulk quantities (>1 kg).

Challenges and Mitigation Strategies

Hydrolytic Instability

The difluoromethoxy group is prone to hydrolysis under acidic or aqueous conditions. Storage under argon at −20°C and the use of anhydrous solvents during synthesis mitigate this issue.

Byproduct Formation

Dimers and boroxines form if esterification is incomplete. Excess pinacol (1.2 equiv) and prolonged reaction times (24–36 hours) suppress these side products.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Miyaura Borylation | 50–65 | 95–98 | High |

| Directed Metalation | 70–80 | 98–99 | Very High |

| Catalytic Esterification | 60–75 | 90–95 | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.

Cross-Coupling Reactions: The presence of the boron moiety allows the compound to engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts like palladium and copper . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

2-(3-(Difluoromethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets, while the boron moiety can participate in unique chemical transformations . These interactions can modulate biological activities and enhance the compound’s effectiveness in various applications .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural variations and their implications:

Reactivity in Cross-Coupling Reactions

- Target Compound : The difluoromethoxy group (-OCF₂H) strongly withdraws electrons, making the boron center more electrophilic and reactive in Suzuki couplings compared to methoxy (-OCH₃) analogues .

- Ethynyl-Substituted Analogues (e.g., ): Ethynyl groups enable orthogonal reactivity (e.g., Sonogashira couplings), but their electron-rich nature may slow transmetallation in Suzuki reactions.

Biological Activity

The compound 2-(3-(Difluoromethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, characterized by its unique boron-containing structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly in the context of drug development.

Chemical Structure and Properties

- Molecular Formula : C14H18B F2O3

- Molecular Weight : 284.09 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | 120 °C |

| Density | 1.02 g/cm³ |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety can participate in chemical reactions that modify biomolecules, influencing pathways such as:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It can alter signaling pathways by interacting with receptors or second messengers.

Biological Activity Studies

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Studies indicate that this compound displays significant anticancer properties. In vitro assays have shown:

- Cell Line Testing : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and exhibited IC50 values in the low micromolar range.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HeLa | 10.0 |

Case Studies

- In Vivo Efficacy : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Mechanistic Insights : Further studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Safety and Toxicology

Preliminary toxicological assessments suggest that the compound has a favorable safety profile with low acute toxicity levels observed in animal models. Long-term studies are ongoing to evaluate chronic exposure effects.

Q & A

What are the optimal synthetic routes for preparing 2-(3-(difluoromethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The synthesis typically involves a two-step process:

Borylation: React the aryl halide precursor (e.g., 3-(difluoromethoxy)-4-methylbromobenzene) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via ¹H NMR (δ 1.2–1.3 ppm for pinacol methyl groups) and ¹¹B NMR (δ 30–32 ppm for boron) .

Key Considerations:

- Protect the difluoromethoxy group from hydrolysis by maintaining anhydrous conditions.

- Optimize catalyst loading (1–3 mol%) to minimize residual palladium impurities.

How can researchers optimize Suzuki-Miyaura coupling yields using this boronic ester?

Advanced Methodological Answer:

Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl partners. For sterically hindered substrates, employ SPhos or XPhos ligands .

Solvent System: Mix THF/H₂O (4:1) with Na₂CO₃ as the base. For temperature-sensitive reactions, use microwave-assisted synthesis at 80°C for 30 minutes .

Monitoring: Track reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 9:1) and confirm coupling efficiency by HPLC-MS to detect biaryl byproducts.

Troubleshooting:

- Low yields may arise from boronic ester hydrolysis; pre-dry solvents with molecular sieves.

- If homocoupling occurs, reduce oxygen exposure by degassing the reaction mixture .

What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage: Store under inert gas (argon) at –20°C in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles to prevent decomposition .

- Solubility: Prepare stock solutions in anhydrous THF or DMSO (10 mM). For aqueous reactions, add co-solvents (e.g., DMF) gradually to avoid precipitation .

- Safety: Use fume hoods and nitrile gloves. Consult SDS for toxicity data, as boronic esters may release boric acid upon degradation .

Which spectroscopic techniques are most effective for characterizing this compound?

Advanced Analytical Approach:

- ¹H/¹³C NMR: Assign aromatic protons (δ 6.8–7.5 ppm) and pinacol methyl groups (δ 1.2–1.3 ppm). Use DEPT-135 to confirm quaternary carbons .

- ¹¹B NMR: A sharp singlet at δ 30–32 ppm confirms boron-ester integrity .

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry (e.g., C–B bond length ~1.57 Å) .

- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error.

How do structural modifications (e.g., substituent variations) impact reactivity and biological activity?

Structure-Activity Relationship (SAR) Analysis:

-

Substituent Effects:

Substituent Reactivity in Suzuki Coupling Biological Activity (Example) –OCHF₂ (target) Moderate Anticancer (IC₅₀ ~5 µM) –Cl (analog) High Antibacterial (MIC ~2 µg/mL) –CH₃ (analog) Low Inactive

Methodological Insight:

- Electron-withdrawing groups (e.g., –OCHF₂) enhance electrophilicity, improving cross-coupling rates .

- Methyl groups at the 4-position increase steric hindrance, reducing off-target interactions in medicinal chemistry assays .

How can researchers resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

Advanced Troubleshooting Workflow:

Byproduct Identification: Use GC-MS or LC-HRMS to detect homocoupled biaryls or hydrolyzed boronic acids.

Kinetic Analysis: Conduct time-course studies to determine if byproducts form early (impurity-driven) or late (over-reaction).

Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to assess transition-state energies and identify steric/electronic bottlenecks .

Case Study:

A 2024 study found that replacing –OCHF₂ with –OCH₃ reduced homocoupling by 60%, suggesting electron-deficient boronic esters are prone to oxidative side reactions .

What strategies enhance the stability of this compound in aqueous media?

Methodological Recommendations:

- Protection: Add 2% v/v triethylamine to neutralize trace acids in solvents .

- Formulation: Encapsulate in cyclodextrin (e.g., β-CD) for drug delivery studies, improving solubility and hydrolysis resistance .

- pH Control: Maintain reaction pH >7.0 using phosphate buffers to avoid boron-oxygen bond cleavage .

How is this compound utilized in materials science (e.g., polymer synthesis)?

Advanced Applications:

- Conductive Polymers: Incorporate into polyfluorenes via Suzuki coupling to create π-conjugated backbones (λₑₘ ~450 nm) for OLEDs .

- MOF Synthesis: Serve as a boron-containing linker in metal-organic frameworks (MOFs) for gas storage (e.g., CO₂ uptake ~12 wt%) .

Key Data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.